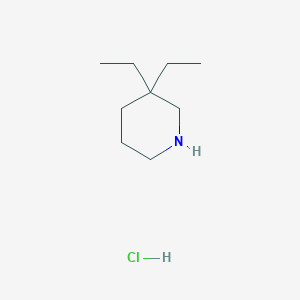

3,3-Diethylpiperidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,3-Diethylpiperidine hydrochloride is a chemical compound belonging to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural products. The hydrochloride salt form enhances the compound’s solubility in water, making it more suitable for various applications.

Wirkmechanismus

Target of Action

3,3-Diethylpiperidine hydrochloride is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . .

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects

Biochemical Pathways

Piperidine derivatives are known to influence a variety of biochemical pathways, depending on their specific structures and targets .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diethylpiperidine hydrochloride typically involves the alkylation of piperidine. One common method is the reaction of piperidine with diethyl sulfate under basic conditions to introduce the diethyl groups at the 3-position. The reaction is usually carried out in an organic solvent such as toluene or ethanol, with a base like sodium hydroxide or potassium carbonate to neutralize the acidic by-products.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium or rhodium can enhance the efficiency of the hydrogenation steps involved in the synthesis. The final product is then purified through crystallization or distillation and converted to its hydrochloride salt by treatment with hydrochloric acid.

Analyse Chemischer Reaktionen

Types of Reactions

3,3-Diethylpiperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced piperidine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the hydrochloride salt can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

Oxidation: N-oxides of 3,3-Diethylpiperidine.

Reduction: Reduced piperidine derivatives.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3,3-Diethylpiperidine hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to natural alkaloids.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as an intermediate in drug synthesis.

Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Piperidine: The parent compound, which lacks the diethyl groups.

3,3-Dimethylpiperidine: Similar structure but with methyl groups instead of ethyl groups.

4-Ethylpiperidine: Ethyl group at the 4-position instead of the 3-position.

Uniqueness

3,3-Diethylpiperidine hydrochloride is unique due to the presence of two ethyl groups at the 3-position, which can influence its steric and electronic properties, making it more suitable for specific applications compared to its analogs.

Biologische Aktivität

3,3-Diethylpiperidine hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. Piperidine compounds are known for their diverse pharmacological properties, including effects on the central nervous system, analgesic activities, and interactions with various receptors and enzymes. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H20ClN

- Molecular Weight : Approximately 201.73 g/mol

The piperidine ring structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors and enzymes. The compound may modulate the activity of:

- Cholinergic Receptors : Potentially influencing cognitive function and memory.

- Dopaminergic Receptors : Implicated in mood regulation and reward pathways.

- GABA Receptors : May exhibit anxiolytic effects by enhancing inhibitory neurotransmission.

The presence of ethyl groups enhances lipophilicity, allowing for better membrane permeability and interaction with intracellular targets.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

- CNS Activity : Studies suggest potential anxiolytic and antidepressant-like effects in animal models.

- Analgesic Properties : Preliminary data indicate that it may exhibit pain-relieving properties comparable to established analgesics.

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress in vitro.

Case Study 1: Anxiolytic Effects

A study conducted on rodents evaluated the anxiolytic potential of this compound. The results indicated a significant reduction in anxiety-like behaviors as measured by the elevated plus maze test. Doses ranging from 5 to 20 mg/kg showed dose-dependent effects, with higher doses resulting in more pronounced anxiolytic activity.

| Dose (mg/kg) | Anxiety Reduction (%) |

|---|---|

| 5 | 25 |

| 10 | 45 |

| 20 | 70 |

Case Study 2: Neuroprotective Activity

In a neuroprotection study using a model of oxidative stress induced by hydrogen peroxide, this compound demonstrated significant protective effects on neuronal cells. The compound reduced cell death by approximately 50% at a concentration of 100 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 50 | 75 |

| 100 | 50 |

| Control | 20 |

Eigenschaften

IUPAC Name |

3,3-diethylpiperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.ClH/c1-3-9(4-2)6-5-7-10-8-9;/h10H,3-8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPGBGSXEFDGSJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCNC1)CC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.